4-((2-Chlorobenzyl)oxy)benzonitrile

Monoamine oxidase Neurodegeneration Enzyme inhibition

4-((2-Chlorobenzyl)oxy)benzonitrile (CAS 130019-44-2) is the ortho‑chloro regioisomer of the benzyloxybenzonitrile class. Unlike the meta‑ or para‑Cl analogs, the 2‑chlorobenzyl group imparts unique steric and electronic properties that translate into a distinct MAO‑A inhibition signature (Ki 9.2 µM) with no MAO‑B activity. This regioisomer‑specific selectivity cannot be replicated by in‑class surrogates. Additionally, the ortho‑Cl enables SNAr‑based diversification inaccessible to the 3‑Cl and 4‑Cl isomers, making it a strategic building block for parallel library synthesis. Supplied at ≥98% purity with a low molecular weight (243.69 g·mol⁻¹), it is ideally suited for fragment‑based CNS campaigns, CYP O‑dealkylation metabolic stability assays, and structure‑guided optimization. Choose this compound to secure the precise regioisomer your SAR program requires.

Molecular Formula C14H10ClNO
Molecular Weight 243.69
CAS No. 130019-44-2
Cat. No. B2925615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Chlorobenzyl)oxy)benzonitrile
CAS130019-44-2
Molecular FormulaC14H10ClNO
Molecular Weight243.69
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)Cl
InChIInChI=1S/C14H10ClNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2
InChIKeyPVDCGRRJVOGSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Chlorobenzyl)oxy)benzonitrile (CAS 130019-44-2): Procurement-Relevant Identity and Physicochemical Baseline


4-((2-Chlorobenzyl)oxy)benzonitrile (CAS 130019-44-2, molecular formula C14H10ClNO, molecular weight 243.69 g·mol⁻¹) is an aromatic ether-nitrile belonging to the benzyloxybenzonitrile structural class . The compound features a 2-chlorobenzyl ether moiety para-substituted on a benzonitrile core, distinguishing it from its 3-chloro and 4-chloro regioisomers. It is typically supplied at ≥98% purity (HPLC) and serves as a versatile intermediate in medicinal chemistry campaigns targeting monoamine oxidase (MAO) modulation and related CNS programs . Its ChEMBL identifier is CHEMBL1938474 [1].

Why 4-((2-Chlorobenzyl)oxy)benzonitrile Cannot Be Replaced by Generic Benzyloxybenzonitrile Analogs


Benzyloxybenzonitriles are not interchangeable surrogates. The chlorine substitution position on the benzyl ring fundamentally alters the electronic, steric, and biological profile of the scaffold. The ortho-chloro substituent in the target compound introduces a unique combination of steric hindrance near the ether linkage and an electron-withdrawing inductive effect that differs from the meta- and para-chloro regioisomers, affecting both synthetic reactivity (e.g., nucleophilic aromatic substitution rates) and biological target engagement [1]. The curated ChEMBL/BindingDB activity data demonstrate that 4-((2-chlorobenzyl)oxy)benzonitrile exhibits a qualitatively distinct MAO-A/MAO-B inhibition signature compared to the non-halogenated analog 4-(benzyloxy)benzonitrile, which is annotated primarily as an MAO-B binder . These regioisomer-dependent differences cannot be captured by generic in-class substitution and justify a compound-specific procurement strategy [2].

Quantitative Differentiation Evidence: 4-((2-Chlorobenzyl)oxy)benzonitrile vs. Closest Analogs


MAO-A Inhibition: Measured Ki and IC50 Values for the Target Compound vs. Non-Halogenated Analog

4-((2-Chlorobenzyl)oxy)benzonitrile demonstrates quantifiable, albeit modest, human MAO-A inhibition with a Ki of 9.2 × 10³ nM (9.2 µM) and an IC50 of 4.13 × 10⁴ nM (41.3 µM) using human recombinant MAO-A expressed in insect cells with kynuramine substrate [1]. This contrasts with the non-halogenated analog 4-(benzyloxy)benzonitrile, which is annotated in ChEMBL/Pharos primarily as an MAO-B binder with no reported MAO-A activity [2]. The presence of the 2-chloro substituent thus shifts the target engagement profile toward MAO-A, a finding relevant for programs seeking selective MAO-A templates distinct from the MAO-B-dominant benzyloxy pharmacophore.

Monoamine oxidase Neurodegeneration Enzyme inhibition

MAO-B Selectivity Profile: Quantitative Comparison of Isoform Discrimination

The target compound is essentially inactive against human MAO-B, with an IC50 of 1.18 × 10⁶ nM (1.18 mM) determined using human recombinant MAO-B expressed in insect cells with benzylamine hydrochloride substrate [1]. This yields a ~29-fold MAO-B/MAO-A IC50 selectivity ratio (1,180 µM / 41.3 µM), confirming the compound as a weak but MAO-A-preferring ligand. In contrast, the MedChemComm 2017 study demonstrated that halogen-substituted benzyloxy small molecules in an 'open' (non-cyclized) scaffold generally favor MAO-B inhibition, with the most potent compounds 9e and 10e achieving MAO-B IC50 values of 0.35 µM and 0.19 µM, respectively [2]. The stark divergence of the target compound's MAO-B inactivity from this class trend underscores that the 2-chlorobenzyl-4-benzonitrile architecture does not conform to the general MAO-B pharmacophore model and represents a structurally differentiated chemotype for MAO-A-directed applications.

Monoamine oxidase B Isoform selectivity Parkinson's disease

Synthetic Intermediate Utility: Ortho-Chloro Substitution Enables Distinct Derivatization Pathways vs. Meta/Para Regioisomers

The ortho-chlorine of the 2-chlorobenzyl group in the target compound can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions, whereas the meta- and para-chloro regioisomers are significantly less activated toward SNAr due to the absence of an electron-withdrawing group in the ortho/para-directing positions relative to the chlorine . The 3-chloro regioisomer (4-((3-chlorobenzyl)oxy)benzonitrile) has been explicitly documented as a reactant for the synthesis of biaryl-derived MAO-B inhibitors via Pd-catalyzed cross-coupling, with the product compound 12c achieving an hMAO-B IC50 of 8.9 nM and >10,000-fold selectivity over MAO-A [1]. The 2-chloro analog offers the potential for orthogonal synthetic elaboration—either via SNAr at the benzyl chloride or via cross-coupling after halogen exchange—providing a distinct retrosynthetic disconnection compared to its 3- and 4-chloro counterparts.

Medicinal chemistry Nucleophilic aromatic substitution Biaryl synthesis

Physicochemical Differentiation: Predicted LogP and Rotatable Bonds vs. Regioisomers

Computational property prediction for 4-((2-chlorobenzyl)oxy)benzonitrile yields a calculated logP of approximately 3.7 with 3 rotatable bonds and 2 hydrogen bond acceptors (nitrile and ether oxygen), 0 hydrogen bond donors [1]. This places it within the drug-like chemical space (Rule of 5 compliant with molecular weight 243.69 g·mol⁻¹) . The ortho-chloro substitution introduces steric shielding of the ether oxygen, which may reduce metabolic O-dealkylation rates compared to the less hindered para-chloro analog (predicted logP also ~3.7 but with different metabolic susceptibility due to electronic and steric effects of chlorine position) .

Lipophilicity Drug-likeness ADME prediction

Recommended Application Scenarios for 4-((2-Chlorobenzyl)oxy)benzonitrile Based on Quantitative Evidence


Weak MAO-A Inhibitor Template for Neurodegenerative Disease Probe Development

The compound's measured MAO-A Ki of 9.2 µM and confirmed MAO-B inactivity (IC50 > 1 mM) [1] position it as a structurally characterized, weak MAO-A template suitable for fragment-based or structure-guided optimization campaigns targeting MAO-A-preferring profiles. Unlike the MAO-B-dominant benzyloxy pharmacophore described in the 2017 MedChemComm study [2], this scaffold offers a complementary selectivity vector for programs exploring MAO-A modulation in depression or anxiety disorders.

Ortho-Chloro Synthetic Intermediate for SNAr-Focused Library Synthesis

The ortho-chlorine substituent enables SNAr-based derivatization strategies that are not accessible with meta- or para-chloro regioisomers [1]. This makes the compound a strategic choice for parallel library synthesis where the 2-chlorobenzyl position is used as a diversification point, yielding analogs not obtainable from the 3-chloro isomer that has been employed primarily in Pd-catalyzed cross-coupling toward biaryl MAO-B inhibitors [2].

Benzyloxybenzonitrile Scaffold for CYP-Mediated Metabolism Studies

With a predicted logP of ~3.7, 0 hydrogen bond donors, and a sterically shielded ether oxygen due to the ortho-chloro substituent [1], this compound can serve as a probe substrate in CYP-mediated O-dealkylation assays to investigate the impact of chlorine position on metabolic stability. The scaffold's simplicity and low molecular weight (243.69 g·mol⁻¹) [2] make it amenable to high-throughput ADME screening platforms.

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